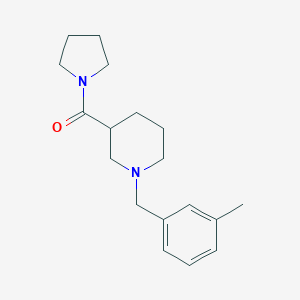
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MPHP is structurally similar to other cathinones, such as MDPV and α-PVP, which have been associated with adverse effects on human health. The purpose of
Mécanisme D'action
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is associated with euphoria, increased energy, and heightened alertness. 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine also has an affinity for serotonin transporters, which may contribute to its psychoactive effects. The exact mechanism of action of 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have a number of biochemical and physiological effects. It increases dopamine levels in the brain, which leads to euphoria, increased energy, and heightened alertness. 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine also has an affinity for serotonin transporters, which may contribute to its psychoactive effects. In addition, 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have cardiovascular effects, including increased heart rate, blood pressure, and body temperature. It has also been associated with seizures and other adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has a number of advantages and limitations for lab experiments. One advantage is that it is a potent dopamine reuptake inhibitor, which makes it useful for investigating the role of dopamine in various physiological and behavioral processes. However, one limitation is that it has been associated with adverse effects on human health, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One area of research is to investigate the exact mechanism of action of 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine and its effects on various physiological and behavioral processes. Another area of research is to investigate the potential therapeutic uses of 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, such as in the treatment of depression and other psychiatric disorders. Finally, more research is needed to investigate the long-term effects of 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine on human health and to develop strategies for minimizing its adverse effects.
Méthodes De Synthèse
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine can be synthesized using a variety of methods, including reductive amination, Grignard reaction, and Mannich reaction. The most common method involves the Mannich reaction, which involves the condensation of 1-(3-methylbenzyl)piperidine with formaldehyde and pyrrolidine-1-carboxylic acid. The resulting product is then purified using various chromatography techniques.
Applications De Recherche Scientifique
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been used in scientific research to investigate its psychoactive effects. Studies have shown that 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is associated with euphoria, increased energy, and heightened alertness. 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been shown to have an affinity for serotonin transporters, which may contribute to its psychoactive effects.
Propriétés
Nom du produit |
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
Formule moléculaire |
C18H26N2O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
[1-[(3-methylphenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O/c1-15-6-4-7-16(12-15)13-19-9-5-8-17(14-19)18(21)20-10-2-3-11-20/h4,6-7,12,17H,2-3,5,8-11,13-14H2,1H3 |
Clé InChI |
SMXVTZJXOQAMLM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCCC3 |
SMILES canonique |
CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247236.png)
![N-(4-bromophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247237.png)
![1-(4-Ethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B247246.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
methanone](/img/structure/B247255.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)

![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)

